molecular formula C9H14O8 B1456526 Glyceryl ascorbate CAS No. 1120360-13-5

Glyceryl ascorbate

Cat. No. B1456526
M. Wt: 250.2 g/mol
InChI Key: KQWQJCDIYBPYNT-ACFLWUFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyceryl Ascorbate is a water-soluble form of vitamin C made by binding ascorbic acid with the humectant glycerine . This compound is considered more stable and offers formulary flexibility because it isn’t beholden to the same narrow pH range for efficacy compared to pure vitamin C (ascorbic acid) . It shares many of the same benefits as regular vitamin C, including being an antioxidant, improving skin tone, helping to fade hyperpigmentation and post-breakout marks, and supporting skin’s firmness .


Synthesis Analysis

The synthesis of Glyceryl Ascorbate involves the reaction of glycerol with ketone and aldehydes . The reaction leads to the formation of cyclic oxygenated compounds . There are three main routes of glycerol etherification: acid-catalysed reaction with olefins, like isobutene; acid-catalysed reaction with alcohols, which also includes the self-etherification of glycerol to yield dimers and trimers; and the reaction of glycerol alkoxides with alkyl halides or alkyl sulphates .


Molecular Structure Analysis

The molecular structure of Glyceryl Ascorbate is C9H14O8 . It is a derivative of ascorbate and glycerin .


Chemical Reactions Analysis

Glycerol can be converted in ethers, acetals/ketals, esters and carbonate that find applications as fuel additives, special solvents and antioxidant, among others . The reaction of glycerol with ketone and aldehydes leads to the formation of cyclic oxygenated compounds .


Physical And Chemical Properties Analysis

Glyceryl Ascorbate has a molecular weight of 250.203, a density of 1.7±0.1 g/cm3, a boiling point of 699.2±55.0 °C at 760 mmHg, and a melting point of 159 °C .

Scientific Research Applications

Antioxidant and Biochemical Activities

  • Scientific Field : Biochemistry
  • Summary of Application : Ascorbate, including its form as Glyceryl ascorbate, has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation .
  • Results or Outcomes : Ascorbate is a major antioxidant acting as a very effective scavenger of primary reactive oxygen species . Its reduction of Fe (III) is important for cellular uptake of iron via DMT1 .

Prophylaxis for Hand-Foot Skin Reaction

  • Scientific Field : Oncology
  • Summary of Application : A study was conducted to evaluate the safety and efficacy of bis-glyceryl ascorbate (Amitose bis (di)-glyceryl ascorbate [DGA])-containing cream (DGA cream) for the prevention of sunitinib-induced Hand-Foot Skin Reaction (HFSR) .
  • Methods of Application : In this single-arm, open-label phase I/II study, patients with metastatic renal cell carcinoma (mRCC) who were receiving sunitinib therapy applied DGA cream to both palmar and plantar surfaces in combination with a moisturizing agent as standard-of-care prophylaxis during two sunitinib treatment cycles (6 weeks) .
  • Results or Outcomes : No dermatological abnormalities occurred in the first 5 patients enrolled in the phase I study. Three patients developed HFSR (grade 1: n = 2, grade 2: n = 1) in the observation period. The HFSR incidence rate was 12.5% (3/24; 95% confidence interval [CI]: 2.7%-32.4%) in the full analysis set, which was significantly lower than the incidence rate predefined as a threshold of 33.3% by a previous report from the same hospital .

Skin Care

  • Scientific Field : Dermatology
  • Summary of Application : Glyceryl ascorbate is a stabilized, moisturizing form of antioxidant vitamin C known to promote firmer, even-toned skin .

Skin Discoloration and Hyperpigmentation

  • Scientific Field : Dermatology
  • Summary of Application : Glyceryl ascorbate is used in skin-lightening products to correct hyperpigmentation and age spots . It helps visibly fade discoloration by inhibiting the transfer of excess melanin .

Skin Moisturization

  • Scientific Field : Dermatology
  • Summary of Application : Glyceryl ascorbate has enhanced moisturizing properties when compared with l-ascorbic acid . It conditions and moisturizes the skin .

Skin Elasticity

  • Scientific Field : Dermatology
  • Summary of Application : Glyceryl ascorbate enhances collagen production for improved elasticity .

UV Damage Protection

  • Scientific Field : Dermatology
  • Summary of Application : Glyceryl ascorbate behaves as an antioxidant to block UV damage and damage caused by stress . It also brightens skin and improves skin regeneration .

Melanin Production Suppression

  • Scientific Field : Dermatology
  • Summary of Application : Glyceryl ascorbate suppresses melanin production for improvement of spots .

Ceramide Synthesis Improvement

  • Scientific Field : Dermatology
  • Summary of Application : A derivative of glyceryl ascorbate known as 3-O-Laurylglyceryl ascorbate (VC-3LG) has been shown to improve ceramide synthesis in skin which in turn helps strengthen skin’s surface against moisture loss .
  • Results or Outcomes : VC-3LG is also a formidable antioxidant and can help improve skin’s natural antioxidant defenses .

Future Directions

Pharmacological ascorbate (i.e., intravenous infusions of vitamin C reaching 20 mM in plasma) is under active investigation as an adjuvant to standard of care anti-cancer treatments due to its dual redox roles as an antioxidant in normal tissues and as a prooxidant in malignant tissues . Furthermore, the success of pharmacological ascorbate as a radiosensitizer and a chemosensitizer in pre-clinical studies and early phase clinical trials suggests that it may also enhance the efficacy and expand the benefits of Immune checkpoint inhibitors (ICIs) .

properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWQJCDIYBPYNT-ACFLWUFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OCC(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269599
Record name 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one

CAS RN

1120360-13-5
Record name 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120360-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyceryl ascorbate
Reactant of Route 2
Reactant of Route 2
Glyceryl ascorbate
Reactant of Route 3
Reactant of Route 3
Glyceryl ascorbate
Reactant of Route 4
Glyceryl ascorbate
Reactant of Route 5
Glyceryl ascorbate
Reactant of Route 6
Glyceryl ascorbate

Citations

For This Compound
48
Citations
K Yamamoto, S Nishiyama, M Kunisada, M Iida… - The …, 2022 - academic.oup.com
… This study was conducted to evaluate the safety and efficacy of bis-glyceryl ascorbate (Amitose bis(di)-glyceryl ascorbate [DGA])-containing cream (DGA cream) for the prevention of …
Number of citations: 4 academic.oup.com
M Doi, S Nakamura, N Taira, Y Katsuyama, H Masaki… - 2018 - scholar.archive.org
… To improve the stability of AsA in cosmetic formulations, we developed a novel AsA derivative, bis-glyceryl ascorbate (VC-DG), which introduces 2 glycerol groups into AsA, and …
Number of citations: 0 scholar.archive.org
K Yamamoto, T Ioroi, K Harada… - JMIR Research …, 2019 - researchprotocols.org
… This study was designed to evaluate the safety of bis-glyceryl ascorbate (Amitose DGA), a novel, hydrosoluble, and moisturizing ascorbic acid derivative, in patients with renal cell …
Number of citations: 2 www.researchprotocols.org
BL UVA - 2020 - scholar.archive.org
… On the other hand, 3-O-glyceryl ascorbate (VC-3G) which is an ascorbic acid derivative and possesses antioxidative property, suppressed the elevation of intracellular ROS and …
Number of citations: 0 scholar.archive.org
AH Haskins, DJ Buglewicz, H Hirakawa, A Fujimori… - Scientific Reports, 2018 - nature.com
… The present study investigates radioprotective properties of novel glyceryl glucoside, ascorbic acid 2-glucoside, glyceryl ascorbate, and palmitoyl ascorbic acid 2-glucoside (PA). …
Number of citations: 12 www.nature.com
V Gérard, E Ay, B Graff, F Morlet-Savary… - Journal of agricultural …, 2019 - ACS Publications
… ); AAP: l-ascorbic acid 2-phosphate sesquimagnesium salt hydrate (with phosphate function); ASDB: l-ascorbyl 2,6-dibutyrate (with two ester substituents); GA: glyceryl ascorbate (with …
Number of citations: 27 pubs.acs.org
Y Kawakami, T Umayahara, Y Hirai… - Contact Dermatitis, 2021 - europepmc.org
A case of allergic contact dermatitis due to 3-glyceryl ascorbate in a skin-lightening lotion. - Abstract - Europe PMC … A case of allergic contact dermatitis due to 3-glyceryl ascorbate in …
Number of citations: 3 europepmc.org
A Scheman, E Fournier, L Kerchinsky - Contact Dermatitis, 2022 - Wiley Online Library
… Other reported cases of topical vitamin C allergy include 3-glyceryl ascorbate in a skin lightening lotion (3), 3-o-ethyl-L-ascorbic acid in several patients (4-7) and two reported cases of …
Number of citations: 2 onlinelibrary.wiley.com
OS Myakonkaya, AS Sarkisyan, AV Seleznev… - rusmedreview.com
… Unloading tests include glyceryl ascorbate test, test with acetazolamide, and instillations of IOP-lowering medications (eg, M-cholinomimetic or prostaglandin analog). Visual changes …
Number of citations: 0 www.rusmedreview.com
KD Walsh, EM Burkhart, A Nagai, Y Aizawa… - … /Genetic Toxicology and …, 2021 - Elsevier
… The ascorbic acid derivatives of choice were ascorbic acid 2-glucoside (AA2G) and glyceryl ascorbate (GAA). Based on our previous studies, the observed protective effects of AA2G …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.